molecular formula C6H8N2O3 B8807184 Ethyl 2-cyano-2-formamidoacetate

Ethyl 2-cyano-2-formamidoacetate

Cat. No.: B8807184
M. Wt: 156.14 g/mol
InChI Key: JNHUPRPJKQAYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-formamidoacetate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 2-cyano-2-formamidoacetate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)5(3-7)8-4-9/h4-5H,2H2,1H3,(H,8,9)

InChI Key

JNHUPRPJKQAYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere (N2), HCOOH (2.44 g, 53 mmol) was added to Ac2O (6.48 g, 63.6 mmol) at 0° C. After it was allowed to warm to ambient temperature the reaction was heated at 50° C. for 15 hr. It was allowed to cool to ambient temperature. This mixed acid anhydride was then added dropwise to a solution of ethyl 2-amino-2-cyanoacetate (128 mg, 1 mmol) in dry THF (5 mL) at 0° C. After the cooling bath was removed, the reaction was maintained at ambient temperature for additional 1 hr. The reaction mixture was concentrated and purified by silica gel column chromatography (5:1 PE/EtOAc) to afford ethyl 2-cyano-2-formamidoacetate (110 mg, 70%) as a white solid.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
6.48 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid anhydride
Quantity
0 (± 1) mol
Type
reactant
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128 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To ethyl 2-amino-2-cyanoacetate (800 mg, 6.24 mmol) in dichloromethane (5 mL) was added cyanomethyl formate (531 mg, 6.24 mmol) in dichloromethane (5 mL) dropwise at 0° C. The reaction was warmed up to room temperature for twelve hours. The reaction was concentrated and purified by silica gel chromatography to give an oil of ethyl 2-cyano-2-formamidoacetate (500 mg). NMR spectrum shows a mixture of starting material and desired product in a 1:1 ratio. The product was dissolved in methylene chloride (10 mL). To this solution was added cyanomethyl formate (797 mg, 9.37 mmol) and the reaction was stirred for twelve more hours. The reaction was concentrated and purified with silica gel chromatography to give an oil of ethyl 2-cyano-2-formamidoacetate (460 mg). 1H NMR (400 MHz, CDCl3) δ 8.30 (s, 1H), 6.61 (s, 1H), 5.55 (d, 2H), 4.36 (q, 2H), 1.35 (t, 3H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under N2, HCOOH (2.44 g, 53 mmol) was added to Ac2O (6.48 g, 63.6 mmol) at 0° C. After it was allowed to warm to ambient temperature the reaction was heated at 50° C. for 15 hr. It was allowed to cool to ambient temperature. This mixed acid anhydride was then added dropwise to a solution of ethyl 2-amino-2-cyanoacetate (128 mg, 1 mmol) in dry THF (5 mL) at 0° C. After the cooling bath was removed, the reaction was maintained at ambient temperature for additional 1 hr. The reaction mixture was concentrated and purified by silica gel column chromatography (5:1 PE/EtOAc) to afford ethyl 2-cyano-2-formamidoacetate (110 mg, 70%) as a white solid.
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
6.48 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
128 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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